Direct Head-to-Head: Puberulin A vs. Puberulin C PAFR Binding Affinity
In a direct head-to-head comparison within the same study, Puberulin A (IC50 7.3 μM) was found to be 28% less potent than its closest structural analog, Puberulin C (IC50 5.7 μM), in inhibiting [³H]PAF binding to rabbit platelet plasma membranes [1]. This quantifiable difference demonstrates that minor structural variations (e.g., substitution pattern on the phenyl ring) within the puberulin series can significantly modulate PAF receptor affinity.
| Evidence Dimension | PAF receptor binding inhibition (IC50) |
|---|---|
| Target Compound Data | 7.3 μM |
| Comparator Or Baseline | Puberulin C: 5.7 μM |
| Quantified Difference | Puberulin C is 1.28-fold more potent (28% lower IC50) |
| Conditions | [³H]PAF radioligand binding assay on isolated rabbit platelet plasma membranes |
Why This Matters
For researchers requiring specific potency thresholds in in vitro PAFR antagonism assays, this data allows for precise selection between structurally similar analogs based on quantifiable activity differences.
- [1] Zhang, S.-X., Chen, K., Liu, X.-J., Zhang, D.-C., Tao-Wiedmann, T.-W., Leu, S.-L., McPhail, A.T., & Lee, K.-H. (1995). The Isolation and Structural Elucidation of Three New Neolignans, Puberulins A, B, and C, as Platelet Activating Factor Receptor Antagonists from Piper puberulum. Journal of Natural Products, 58(4), 540-547. View Source
